REACTION_CXSMILES
|
[CH:1]([Cl:4])(Cl)Cl.[C:5]([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1[O:19][C:20](=[O:22])[CH3:21])[N:15]=[CH:14][NH:13]C2=O)(=[O:7])[CH3:6].C(Cl)(=O)C(Cl)=O>CN(C)C=O>[Cl:4][C:1]1[C:11]2[C:16](=[CH:17][C:18]([O:19][C:20](=[O:22])[CH3:21])=[C:9]([O:8][C:5](=[O:7])[CH3:6])[CH:10]=2)[N:15]=[CH:14][N:13]=1
|
Name
|
four
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=C2C(NC=NC2=CC1OC(C)=O)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
CUSTOM
|
Details
|
obtained by the process
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was slowly heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
slowly quenched into saturated sodium bicarbonate solution at less than 10° C
|
Type
|
CUSTOM
|
Details
|
Separated the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The dried organic layer thus obtained
|
Type
|
CUSTOM
|
Details
|
was directly used in the next step without any purification
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)OC(C)=O)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |